4-bromopyridine-2-sulfonyl fluoride
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Overview
Description
4-bromopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S It is a derivative of pyridine, featuring a bromine atom at the 4-position and a sulfonyl fluoride group at the 2-position
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic molecules where new carbon-carbon bonds are formed .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst (often palladium) forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to the metal .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in various biochemical pathways that involve the formation of carbon-carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the result of the reaction is the formation of a new carbon-carbon bond .
Action Environment
It is known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromopyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a bromopyridine precursor. One common method is the reaction of 4-bromopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromopyridine-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Cross-Coupling Reactions: The bromine atom at the 4-position can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at moderate temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl compounds with various functional groups, depending on the boronic acid used.
Scientific Research Applications
4-bromopyridine-2-sulfonyl fluoride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-chloropyridine-2-sulfonyl fluoride
- 4-fluoropyridine-2-sulfonyl fluoride
- 4-iodopyridine-2-sulfonyl fluoride
Uniqueness
4-bromopyridine-2-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group. The bromine atom allows for versatile cross-coupling reactions, while the sulfonyl fluoride group provides a reactive site for nucleophilic substitution. This combination of functional groups makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2254605-24-6 |
---|---|
Molecular Formula |
C5H3BrFNO2S |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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